molecular formula C18H16BrN3O3 B11343025 4-bromo-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

4-bromo-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B11343025
M. Wt: 402.2 g/mol
InChI Key: NVMYFEZDJBAJKR-UHFFFAOYSA-N
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Description

4-bromo-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The bromination of the benzamide moiety can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-bromo-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new materials and bioactive molecules.

Properties

Molecular Formula

C18H16BrN3O3

Molecular Weight

402.2 g/mol

IUPAC Name

4-bromo-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C18H16BrN3O3/c1-3-24-15-9-6-13(10-11(15)2)16-17(22-25-21-16)20-18(23)12-4-7-14(19)8-5-12/h4-10H,3H2,1-2H3,(H,20,22,23)

InChI Key

NVMYFEZDJBAJKR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)Br)C

Origin of Product

United States

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